5-(2,2,2-Trifluoroethoxy)-1H-pyrazole-4-carboxylic acid
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Description
Synthesis Analysis
The synthesis of similar compounds involves a multistep reaction sequence. For instance, the synthesis of “2,5-Bis(2,2,2-trifluoroethoxy)phenyl-tethered 1,3,4-Oxadiazoles Derivatives” involves the condensation of various aldehydes and acetophenones with laboratory-synthesized acid hydrazide, which affords the Schiff’s bases. Cyclization of the Schiff bases yields 1,3,4-oxadiazole derivatives .Scientific Research Applications
- Researchers have explored the anti-cancer properties of EN300-7355763. In a study by Shankara et al., derivatives of this compound were synthesized and evaluated for their anti-cancer activity . These derivatives exhibited promising effects against cancer cells, making EN300-7355763 a potential candidate for further investigation in cancer therapy.
- EN300-7355763 derivatives were also assessed for their anti-diabetic potential. The same study found that these compounds showed activity against diabetes-related targets . Further research could explore their mechanism of action and potential use in managing diabetes.
- To understand how EN300-7355763 interacts with biological targets, molecular docking experiments were conducted. These simulations provide insights into the binding affinity and potential interactions at the protein’s active site . Such studies aid in drug design and optimization.
- ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction revealed that most of the synthesized EN300-7355763 derivatives followed Lipinski’s rule of 5 . This rule assesses drug-like properties, ensuring compounds have favorable pharmacokinetics.
Anti-Cancer Potential
Anti-Diabetic Activity
Molecular Docking Studies
ADMET Prediction
Synthesis and Structural Elucidation
properties
IUPAC Name |
5-(2,2,2-trifluoroethoxy)-1H-pyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2O3/c7-6(8,9)2-14-4-3(5(12)13)1-10-11-4/h1H,2H2,(H,10,11)(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAKYFWXHVHFZDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1C(=O)O)OCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,2,2-Trifluoroethoxy)-1H-pyrazole-4-carboxylic acid |
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